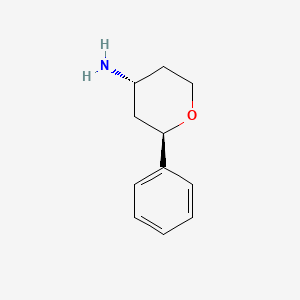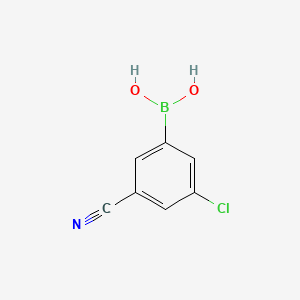
(3-氯-5-氰基苯基)硼酸
货号 B591651
CAS 编号:
915763-60-9
分子量: 181.382
InChI 键: DYVJQLYYHMZIIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“(3-Chloro-5-cyanophenyl)boronic acid” is a chemical compound with the CAS Number: 915763-60-9 . It has a molecular weight of 181.39 . It is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-5-cyanophenylboronic acid . The InChI code is 1S/C7H5BClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H .Physical And Chemical Properties Analysis
“(3-Chloro-5-cyanophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 181.39 .科学研究应用
Suzuki-Miyaura Coupling
- Summary of the Application : The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “(3-Chloro-5-cyanophenyl)boronic acid” can be used as one such organoboron reagent.
- Results or Outcomes : The use of organotrifluoroborate salts was shown to suppress all three. The endogenous fluoride liberated from the hydrolysis (“F − ”), and the slow release of boronic acid from R-BF 3 K, were both important features that contributed to the attenuation of these side-products . The slow release rate of the active boronic acid allowed it to .
1.4-Conjugate Addition Reactions
- Summary of the Application : Boronic acids can be used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
- Methods of Application or Experimental Procedures : The boronic acid acts as a nucleophile, adding to the β-carbon of α,β-unsaturated carbonyl compounds .
- Results or Outcomes : The result is the formation of arylethanesulfonamides .
Cross-Coupling Reactions
- Summary of the Application : Boronic acids can be used in cross-coupling reactions with diazoesters or potassium cyanate .
- Methods of Application or Experimental Procedures : The boronic acid acts as a nucleophile, reacting with electrophiles in the presence of a transition metal catalyst .
- Results or Outcomes : The result is the formation of new carbon-carbon or carbon-heteroatom bonds .
Synthesis of Biarylketones and Phthalides
- Summary of the Application : Boronic acids can be used in the synthesis of biarylketones and phthalides .
- Methods of Application or Experimental Procedures : The boronic acid acts as a nucleophile, reacting with electrophiles in the presence of a transition metal catalyst .
- Results or Outcomes : The result is the formation of biarylketones and phthalides .
Cross-Coupling Reactions with Dibromotrifluoromethylbenzene
- Summary of the Application : Boronic acids can be used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene .
- Methods of Application or Experimental Procedures : The boronic acid acts as a nucleophile, reacting with electrophiles in the presence of a transition metal catalyst .
- Results or Outcomes : The result is the formation of new carbon-carbon bonds .
Cross-Coupling Reactions with Diazoesters or Potassium Cyanate
- Summary of the Application : Boronic acids can be used in cross-coupling reactions with diazoesters or potassium cyanate .
- Methods of Application or Experimental Procedures : The boronic acid acts as a nucleophile, reacting with electrophiles in the presence of a transition metal catalyst .
- Results or Outcomes : The result is the formation of new carbon-heteroatom bonds .
Synthesis of Biarylketones and Phthalides
- Summary of the Application : Boronic acids can be used in the synthesis of biarylketones and phthalides .
- Methods of Application or Experimental Procedures : The boronic acid acts as a nucleophile, reacting with electrophiles in the presence of a transition metal catalyst .
- Results or Outcomes : The result is the formation of biarylketones and phthalides .
安全和危害
属性
IUPAC Name |
(3-chloro-5-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVJQLYYHMZIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717286 | |
| Record name | (3-Chloro-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-cyanophenyl)boronic acid | |
CAS RN |
915763-60-9 | |
| Record name | (3-Chloro-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5-CYANOPHENYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
For This Compound
2
Citations
Hypoxia-inducible factors (HIFs) are heterodimeric transcription factors induced in diverse
pathophysiological settings. Inhibition of HIF-2α has become a strategy for cancer treatment …
Number of citations: 3
pubs.acs.org
An efficient, straightforward and high yield synthetic approach is described for the direct
synthesis of diaryl ketones via the Csingle bondH bond activation of aldehydes using NiCu …
Number of citations: 5
www.sciencedirect.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



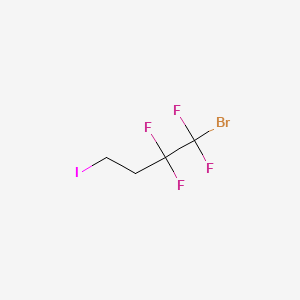

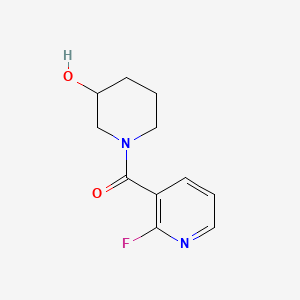
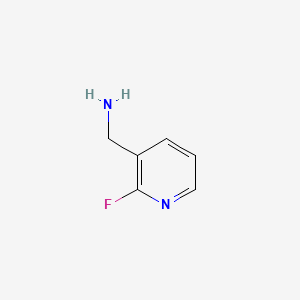
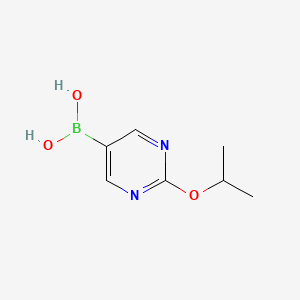
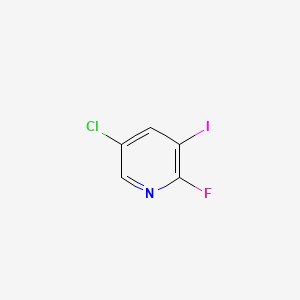
![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)
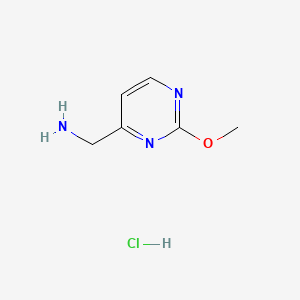
![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
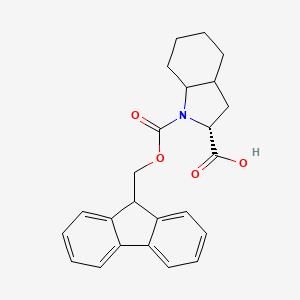
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)
